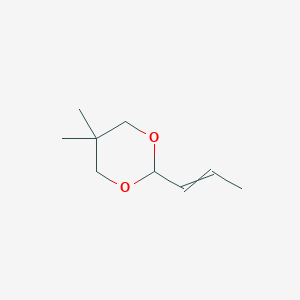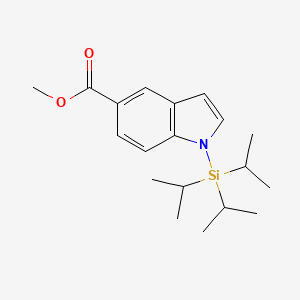
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a triisopropylsilanyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 5-position of the indole ring .
準備方法
The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 1-tri(propan-2-yl)silylindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
類似化合物との比較
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl indole-5-carboxylate: A similar compound with a methyl ester group but lacking the triisopropylsilanyl group.
特性
分子式 |
C19H29NO2Si |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
methyl 1-tri(propan-2-yl)silylindole-5-carboxylate |
InChI |
InChI=1S/C19H29NO2Si/c1-13(2)23(14(3)4,15(5)6)20-11-10-16-12-17(19(21)22-7)8-9-18(16)20/h8-15H,1-7H3 |
InChIキー |
LTLSXDYUSFVCRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
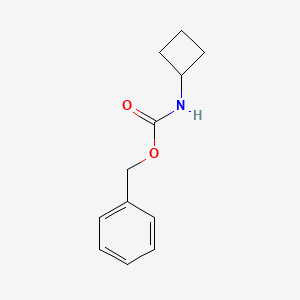
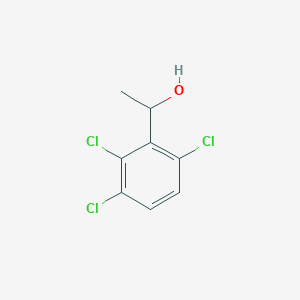

![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8512885.png)
![5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8512912.png)
![Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8512919.png)
![Piperazine,1-[2,3'-bipyridin]-6'-yl-](/img/structure/B8512921.png)
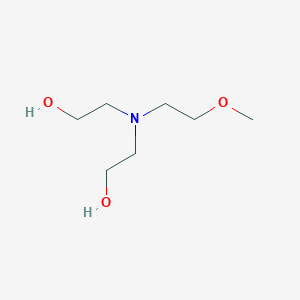
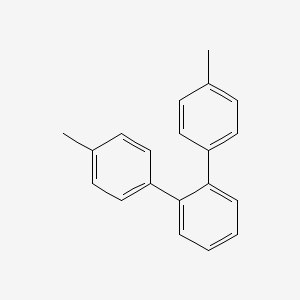
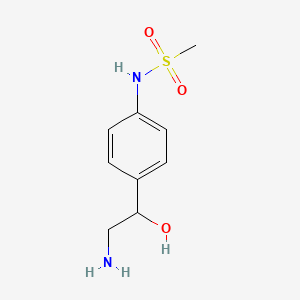
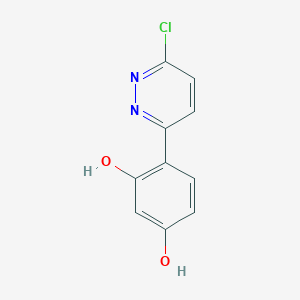
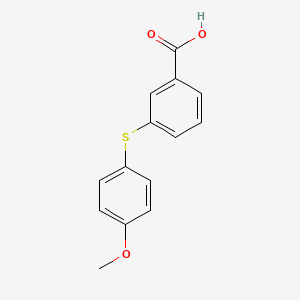
![2-Phenyl-1-[1-(phenylmethyl)-4-piperidinyl]ethanone](/img/structure/B8512966.png)
